molecular formula C6H7BrN2 B1174211 Cisplatin CAS No. 15603-27-1

Cisplatin

Número de catálogo: B1174211
Número CAS: 15603-27-1
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cisplatin is synthesized through the reaction of potassium tetrachloroplatinate(II) with ammonia. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically produced in sterile conditions to prevent contamination .

Análisis De Reacciones Químicas

Types of Reactions: Cisplatin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Clinical Applications

Cisplatin is utilized in various treatment regimens across multiple cancer types:

  • Testicular Cancer : this compound is a cornerstone in the treatment of testicular cancer, demonstrating cure rates exceeding 90% in early-stage cases when combined with other agents such as bleomycin and etoposide.
  • Ovarian Cancer : In ovarian cancer treatment, this compound is often used in combination with paclitaxel. Studies indicate that this combination can lead to tumor reduction rates of 70-80% post-surgery .
  • Lung Cancer : For non-small cell lung cancer (NSCLC), this compound-based regimens have shown improved survival rates compared to other chemotherapy agents. A study reported a median survival of 9.9 months for patients treated with this compound and paclitaxel .
  • Bladder Cancer : this compound is effective in treating muscle-invasive bladder cancer, particularly when combined with gemcitabine .
  • Head and Neck Cancers : The use of this compound has been associated with improved outcomes in advanced head and neck squamous cell carcinoma when used in conjunction with radiotherapy .

Case Studies

  • Testicular Cancer Treatment : A pivotal study demonstrated that patients receiving this compound-based chemotherapy achieved a five-year survival rate of over 90%, significantly improving outcomes compared to historical controls .
  • Ovarian Cancer Regimen : In a clinical trial involving patients with advanced ovarian cancer, those treated with this compound plus paclitaxel showed a progression-free survival rate of 35.5% at five years .
  • Small Cell Lung Cancer : A meta-analysis indicated that this compound-containing regimens yielded higher response rates (69%) compared to other chemotherapy options, significantly reducing mortality risk at six months and one year .

Side Effects and Resistance

Despite its efficacy, this compound is associated with several adverse effects:

  • Nephrotoxicity : this compound can cause severe kidney damage, necessitating hydration protocols during treatment .
  • Ototoxicity : Hearing loss has been observed, particularly in pediatric populations .
  • Nausea and Vomiting : These are common side effects that can be mitigated with antiemetic therapies .

Resistance to this compound remains a significant challenge. Mechanisms include enhanced DNA repair capabilities in cancer cells, increased drug efflux, and alterations in cellular signaling pathways that promote survival despite DNA damage . Combination therapies are being explored to overcome these resistance mechanisms.

Data Table: Efficacy of this compound Across Different Cancers

Cancer TypeTreatment RegimenResponse Rate (%)Survival Rate (%)
TesticularThis compound + Bleomycin + Etoposide>90>90 (5 years)
OvarianThis compound + Paclitaxel70-8035.5 (5 years)
Non-Small Cell LungThis compound + Paclitaxel6938.9 (1 year)
BladderThis compound + GemcitabineNot specifiedNot specified
Head & NeckThis compound + RadiotherapyImproved outcomesNot specified

Propiedades

Número CAS

15603-27-1

Fórmula molecular

C6H7BrN2

Peso molecular

0

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.